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cyclo[Gln-Trp-Phe-Gly-Leu-Met]

Cat. No.: B12047301
M. Wt: 762.9 g/mol
InChI Key: HOUZPIDCIQWWLS-QKUYTOGTSA-N
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Description

Significance of Cyclic Peptides in Biochemical and Pharmacological Research

Cyclic peptides represent a crucial class of molecules in the fields of biochemistry and pharmacology. researchgate.net Their constrained, cyclic structure often imparts a higher degree of conformational rigidity compared to their linear counterparts. biomolther.orgnih.gov This structural stability can lead to several advantageous properties, including enhanced biological activity, greater metabolic stability against degradation by proteases, and improved receptor selectivity. nih.govbiomolther.org These features make cyclic peptides not only potent therapeutic candidates but also invaluable as molecular probes for dissecting biological pathways, identifying protein functions, and clarifying disease mechanisms. biomolther.orgmdpi.com By providing stable scaffolds, cyclic peptides can effectively modulate protein-protein interactions and bind to allosteric sites, making them powerful tools for drug discovery and development. researchgate.net Their ability to mimic specific three-dimensional shapes allows for high-affinity and specific interactions with biological targets such as receptors and enzymes. mdpi.com

Overview of cyclo[Gln-Trp-Phe-Gly-Leu-Met] as a Research Probe in Neurokinin Receptor Systems

The compound cyclo[Gln-Trp-Phe-Gly-Leu-Met], also known in some literature as L-659,877, is a synthetic cyclic peptide that has been instrumental as a research probe for investigating the neurokinin-2 (NK-2) receptor system. nih.govglpbio.compnas.org Neurokinin receptors, which are part of the larger tachykinin receptor family, are G-protein coupled receptors that are activated by neuropeptides like neurokinin A (NKA) and substance P. biosyn.com These receptors are subdivided into three main types: NK-1, NK-2, and NK-3.

Research has established cyclo[Gln-Trp-Phe-Gly-Leu-Met] as a potent and selective antagonist of the NK-2 receptor. nih.govnih.gov Its efficacy and selectivity have been demonstrated across a variety of isolated organ preparations, which serve as models for specific receptor systems. For instance, it has been shown to effectively antagonize the effects of the natural NK-2 receptor agonist, neurokinin A, in tissues rich in NK-2 receptors. nih.gov

One of the key research findings is the compound's high antagonist activity at NK-2 receptors, as demonstrated in the rat vas deferens model, with a reported pA2 value of 8.1. nih.gov The pA2 value is a measure of the potency of an antagonist; a higher value indicates greater potency.

Pharmacological Activity of cyclo[Gln-Trp-Phe-Gly-Leu-Met]
PreparationReceptor SystemActivityPotency (pA2)Reference
Rat Vas DeferensNK-2Antagonist8.1 nih.gov

Furthermore, studies have highlighted the selectivity of cyclo[Gln-Trp-Phe-Gly-Leu-Met] for the NK-2 receptor over other neurokinin receptor subtypes. nih.govbiosyn.com In comparative studies using classic pharmacological preparations, the compound showed significant antagonistic effects in NK-2 receptor systems while having minimal to no activity at NK-1 and NK-3 receptor systems. nih.gov This selectivity is crucial for its use as a research tool, as it allows scientists to isolate and study the specific functions and signaling pathways mediated by the NK-2 receptor without the confounding effects of activating or blocking other related receptors.

Selectivity Profile of cyclo[Gln-Trp-Phe-Gly-Leu-Met] in Different Neurokinin Receptor Systems
PreparationPredominant ReceptorObserved ActivityReference
Rabbit Pulmonary ArteryNK-2Antagonist nih.gov
Hamster Urinary BladderNK-2Antagonist nih.govbiosyn.com
Dog Carotid ArteryNK-1No significant activity nih.gov
Rat Portal VeinNK-3No significant activity nih.gov

The development and characterization of cyclo[Gln-Trp-Phe-Gly-Leu-Met] provided researchers with an important tool for the pharmacological study of neurokinins. nih.gov Its use has helped to delineate the roles of NK-2 receptors in various physiological and pathophysiological processes in smooth muscle, particularly in the respiratory, gastrointestinal, and urogenital systems. biosyn.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H50N8O7S B12047301 cyclo[Gln-Trp-Phe-Gly-Leu-Met]

Properties

Molecular Formula

C38H50N8O7S

Molecular Weight

762.9 g/mol

IUPAC Name

3-[(2S,5S,8S,14S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-17-(2-methylsulfanylethyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide

InChI

InChI=1S/C38H50N8O7S/c1-22(2)17-29-37(52)44-28(15-16-54-3)36(51)43-27(13-14-32(39)47)35(50)46-31(19-24-20-40-26-12-8-7-11-25(24)26)38(53)45-30(18-23-9-5-4-6-10-23)34(49)41-21-33(48)42-29/h4-12,20,22,27-31,40H,13-19,21H2,1-3H3,(H2,39,47)(H,41,49)(H,42,48)(H,43,51)(H,44,52)(H,45,53)(H,46,50)/t27-,28-,29-,30-,31-/m0/s1

InChI Key

HOUZPIDCIQWWLS-QKUYTOGTSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CCSC

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCC(=O)N)CCSC

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Cyclo Gln Trp Phe Gly Leu Met

Solid-Phase Peptide Synthesis Strategies for Cyclic Hexapeptides

The principal method for producing cyclic hexapeptides like cyclo[Gln-Trp-Phe-Gly-Leu-Met] is Solid-Phase Peptide Synthesis (SPPS). smolecule.compnas.org This technique involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed, where the N-terminus of the amino acid is temporarily protected by an Fmoc group, and reactive side chains are protected by acid-labile tert-butyl (tBu) groups. nih.govresearchgate.net

The choice of resin is crucial. Highly acid-labile resins, such as 2-chlorotrityl chloride (2-CTC) resin, are frequently used because they allow the linear peptide to be cleaved under mild acidic conditions (e.g., with hexafluoroisopropanol/dichloromethane) while keeping the side-chain protecting groups intact. nih.govresearchgate.net This is essential for subsequent cyclization in the solution phase. The assembly of the linear peptide on the resin involves cycles of Fmoc deprotection, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. nih.govnsf.gov

A variety of coupling reagents are utilized to facilitate the formation of the amide bond between amino acids. These reagents activate the carboxylic acid group of the incoming amino acid, promoting an efficient reaction. Common coupling systems include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) combined with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/phosphonium salt reagents like HBTU, HATU, and PyBOP. nih.govscispace.comnih.gov The selection of the coupling reagent can be critical for overcoming challenges associated with sterically hindered amino acids or difficult sequences. nih.gov

Table 1: Reagents in Solid-Phase Peptide Synthesis of Cyclic Hexapeptides

Reagent Type Specific Example Function Reference
Resin 2-Chlorotrityl chloride (2-CTC) Solid support for peptide assembly, allows mild cleavage. nih.gov
Nα-Protecting Group Fmoc (9-fluorenylmethoxycarbonyl) Temporary protection of the N-terminal amine. nih.govresearchgate.net
Deprotection Agent 20% Piperidine in DMF Removes the Fmoc group. researchgate.netnsf.gov
Coupling Reagent DIC/HOBt Promotes amide bond formation. nih.gov
Coupling Reagent HBTU/HATU/PyBOP Uronium/phosphonium salts for efficient coupling. scispace.comnih.gov
Cleavage Cocktail TFA/TIPS/H₂O Cleaves peptide from resin and removes side-chain protecting groups. bakerlab.org

| Mild Cleavage Agent | HFIP/DCM | Cleaves peptide from 2-CTC resin with side-chain protection intact. | nih.govresearchgate.net |

Cyclization Reactions in the Formation of the Cyclic Hexapeptide Scaffold

Once the linear peptide precursor has been synthesized and cleaved from the solid support (often with side-chain protecting groups still attached), the crucial step is the head-to-tail cyclization to form the macrocyclic structure. smolecule.comnih.gov This intramolecular reaction can be performed either while the peptide is still attached to the resin (on-resin cyclization) or after cleavage in a dilute solution (solution-phase cyclization). bakerlab.org

Solution-phase cyclization is a widely used method. nih.gov To favor the desired intramolecular reaction over intermolecular oligomerization, the reaction is carried out under high-dilution conditions (typically at a concentration of around 1 mM). mdpi.com The same types of coupling reagents used for the linear synthesis, such as HATU or HBTU, are often employed to activate the C-terminal carboxylic acid and facilitate the amide bond formation with the N-terminal amine. bakerlab.orgmdpi.com For cyclo[Gln-Trp-Phe-Gly-Leu-Met], early syntheses also utilized azide (B81097) coupling procedures for the cyclization step. nih.gov

On-resin cyclization offers the advantage of a "pseudo-dilution" effect, where the resin-bound nature of the peptide chains keeps them isolated from one another, thus minimizing the formation of dimers and oligomers. researchgate.netresearchgate.net This can simplify the purification process. For on-resin cyclization, the peptide must be anchored to the resin via a side chain, leaving the C-terminus free to be activated and react with the deprotected N-terminus. bakerlab.org The efficiency of both methods can be highly dependent on the peptide sequence, as the linear precursor must be able to adopt a conformation that brings its two ends into proximity for the reaction to occur. smolecule.com

Derivatization Approaches for Structure-Activity Relationship Studies

To probe the conformational requirements for biological activity and to improve pharmacokinetic properties, various chemical modifications can be introduced into the cyclic hexapeptide scaffold.

Incorporation of Dipeptide Mimics (e.g., based on substituted lactams)

To restrict the conformational flexibility of the peptide backbone, dipeptide mimics can be incorporated. Lactam-based mimics, which form a cyclic bridge within the peptide structure, are a well-established strategy. researchgate.net Freidinger lactams, for example, are piperidinone-based structures that can act as β-turn mimics and have been used to constrain peptides into their bioactive conformations. researchgate.netresearchgate.net

In the context of tachykinin antagonists, the incorporation of substituted γ-lactams has been used to create conformationally constrained analogs. nih.gov For instance, a notable analog of cyclo[Gln-Trp-Phe-Gly-Leu-Met] incorporates a lactam-based dipeptide mimic, specifically cyclo(Gln-Trp-Phe(R)Gly[ANC-2]Leu-Met). This modification was part of a study to develop selective NK-2 receptor antagonists. nih.gov The ANC-2 unit is a γ-lactam dipeptide mimic that replaces the Gly-Leu portion of the parent peptide, introducing a significant conformational constraint.

Table 2: Bioactivity of a Lactam-Containing Analog

Compound Modification Bioactivity (pA₂) at NK-2 Receptor Reference
cyclo[Gln-Trp-Phe-Gly-Leu-Met] None (Parent Compound) 8.1 nih.gov

Stereochemical Modifications (e.g., D-amino acid residues)

The substitution of one or more L-amino acids with their D-enantiomers is a powerful tool for modulating the conformation and metabolic stability of cyclic peptides. nih.gov Introducing a D-amino acid can have a profound effect on the peptide's three-dimensional structure, often stabilizing specific turn conformations that may be crucial for receptor binding. nih.govepo.org For example, the dipeptide sequence D-Pro-L-Pro is a well-known inducer of a βII'-turn, effectively locking the peptide backbone into a specific shape. sci-hub.seacs.org

This strategy, sometimes referred to as a "D-amino acid scan," involves systematically replacing each amino acid in the sequence with its D-isomer to explore the conformational space and identify the bioactive conformation. google.com Such modifications can also enhance resistance to enzymatic degradation by proteases, which typically recognize L-amino acid sequences. Studies on cyclic hexapeptides have shown that even a single L-to-D substitution can dramatically alter membrane permeability and metabolic stability, highlighting the critical role of backbone stereochemistry. rsc.org

Backbone Modifications (e.g., N-methylation)

N-methylation, the addition of a methyl group to the nitrogen atom of the peptide backbone, is a key strategy for improving the "drug-like" properties of cyclic peptides. nih.govresearchgate.net This modification removes a hydrogen bond donor, which can decrease the polarity of the molecule and reduce the energetic penalty of moving from an aqueous environment into the lipid environment of a cell membrane. pnas.orgnsf.gov As a result, N-methylation often leads to enhanced membrane permeability and oral bioavailability. nih.govresearchgate.net The immunosuppressant drug cyclosporine, a highly N-methylated cyclic peptide, is a classic example of this principle. researchgate.net

However, the impact of N-methylation on biological activity can be complex. By removing an amide proton that might be involved in an essential intramolecular hydrogen bond, N-methylation can destabilize the bioactive conformation and lead to a decrease in potency. rsc.org Therefore, a systematic "N-methyl scan" is often performed to identify positions where methylation is tolerated or beneficial. pnas.orgnsf.gov Studies on cyclic hexapeptides have demonstrated that both the number and the position of N-methyl groups can dramatically affect cell permeability and that selective N-methylation of solvent-exposed amides is a rational approach to improving pharmacokinetic properties. pnas.orgnih.gov

Table 3: Effect of N-Methylation on Cyclic Hexapeptide Properties

Compound Type Modification Observed Effect Reference
Cyclic hexapeptide Tri-N-methylation Increased cell permeability and oral bioavailability (30% in rat). bakerlab.org
Somatostatin analog Full N-methyl scan Drastically improved metabolic stability and intestinal permeability. nih.govresearchgate.net
Melanocortin peptides N-methylation of backbone cyclic library Reduced biological activity at all receptors analyzed. rsc.org

Conformational Analysis and Structural Characterization of Cyclo Gln Trp Phe Gly Leu Met

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of the conformational properties of cyclo[Gln-Trp-Phe-Gly-Leu-Met] in solution.

Two-Dimensional NMR Techniques (e.g., 2D-HOHAHA, 2D-ROESY) for Proton Assignment and Through-Space Interactions

Two-dimensional (2D) NMR experiments are instrumental in deciphering the complex proton environment of the cyclic peptide. Techniques such as 2D-Homonuclear Hartmann-Hahn (2D-HOHAHA) and 2D-Rotating Frame Overhauser Enhancement Spectroscopy (2D-ROESY) have been employed to assign all proton signals and to identify through-space interactions between protons. nih.gov The 2D-HOHAHA experiment establishes correlations between protons within the same amino acid residue spin system, while the 2D-ROESY experiment provides information on the spatial proximity of protons, which is critical for defining the peptide's folding. nih.gov

The interpretation of ROESY spectra, in conjunction with other data, has suggested the presence of specific structural motifs. For instance, studies have identified two beta I (or beta V') turns centered around the Trp-Phe and Leu-Met residues. nih.gov Another study points to a variation of a type I' beta-turn in the Gly-Leu-Met-Gln segment. nih.gov However, it's also noted that in a DMSO solution, the NMR data are not consistent with a single, rigid conformation, suggesting a dynamic equilibrium between several conformations. nih.govnih.gov

Amide Proton Temperature Coefficients and Intramolecular Hydrogen Bonding Analysis

The temperature coefficients of amide protons (Δδ/ΔT) serve as a powerful tool for identifying intramolecular hydrogen bonds, which are key stabilizing elements of the peptide's secondary structure. Amide protons involved in hydrogen bonds are shielded from the solvent and thus exhibit a smaller change in chemical shift with temperature.

A study measuring these coefficients for cyclo[Gln-Trp-Phe-Gly-Leu-Met] revealed the presence of one intramolecular hydrogen bond between the amide proton of Glutamine (Gln) and the carbonyl oxygen of Glycine (Gly). nih.gov This experimental finding is consistent with results from molecular dynamics simulations. nih.gov

ResidueAmide Proton Temperature Coefficient (ppb/K)Hydrogen Bond Involvement
GlnValue consistent with H-bondingYes (to Gly carbonyl)
Trp-No
Phe-No
Gly-No
Leu-No
Met-No
Note: Specific numerical values for all residues were not consistently available across the reviewed literature. The table reflects the reported finding for the Gln residue.

Molecular Dynamics (MD) Simulations and Computational Conformational Studies

To complement experimental data and to gain a more dynamic picture of the peptide's structure, molecular dynamics (MD) simulations and other computational methods have been extensively used.

Restrained Molecular Dynamics with Experimental NMR Constraints

To refine the possible conformations, molecular dynamics simulations are often performed with restraints derived from experimental NMR data, such as proton-proton distances obtained from ROESY experiments. nih.govnih.gov This approach ensures that the simulated structures are consistent with the experimentally observed data. nih.gov By applying these constraints, researchers can generate a family of structures that represent the conformational ensemble of the peptide in solution. nih.gov These simulations have supported the presence of beta-turn structures within the peptide backbone. nih.govnih.gov For instance, one study found that the active conformations of related peptides feature an inverse gamma-turn at Phe8 and beta I'- or beta II-turns with Gly9 and Leu10 at the corner positions. nih.gov

Global Conformational Search Methods (e.g., EDMC method with ECEPP/3 force field)

Global conformational search methods are employed to explore the entire conformational space of the peptide and identify low-energy structures. One such method used for cyclo[Gln-Trp-Phe-Gly-Leu-Met] is the Electrostatically Driven Monte Carlo (EDMC) method combined with the ECEPP/3 (Empirical Conformational Energy Program for Peptides) force field. researchgate.netresearchgate.net This theoretical approach allows for a comprehensive search of possible conformations. The resulting structures can then be further analyzed and their statistical weights calculated by comparing theoretical NOESY spectra and vicinal coupling constants with experimental data. researchgate.net This combined approach led to the identification of a set of six conformations with statistical weights greater than 3%. researchgate.net

Analysis of Conformational Stability and Energetic Landscapes

The conformational stability and the energetic landscape of cyclo[Gln-Trp-Phe-Gly-Leu-Met] are crucial for understanding its behavior and biological function. Free molecular dynamics simulations in the presence of a solvent like DMSO have shown that the structure is energetically stable. nih.gov The analysis of the energetic landscape helps to understand the relative stabilities of different conformations and the energy barriers for interconversion between them. The fact that the peptide does not adopt a single rigid structure but rather exists as an ensemble of interconverting conformations is a key finding from these analyses. nih.gov The conformational flexibility or rigidity of such cyclic peptides is thought to be inversely related to their biological activity. nih.gov

Spectroscopic Characterization Techniques for Peptide Secondary Structure

The secondary structure of peptides, which includes arrangements like helices, sheets, and turns, is crucial for their biological function. Various spectroscopic techniques are employed to elucidate these structures. Among them, Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the conformational properties of cyclic peptides like cyclo[Gln-Trp-Phe-Gly-Leu-Met].

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light and right-handed circularly polarized light by chiral molecules. This technique is particularly sensitive to the secondary structure of peptides and proteins. The cyclic nature of cyclo[Gln-Trp-Phe-Gly-Leu-Met] imparts a degree of conformational rigidity, which can be studied using CD spectroscopy. smolecule.com

In the context of peptides, the chromophore is the peptide bond, and the distinct folding patterns give rise to characteristic CD spectra. For instance, α-helices, β-sheets, and random coils each have unique spectral signatures. While detailed CD spectral data for cyclo[Gln-Trp-Phe-Gly-Leu-Met] is not extensively published in readily available literature, the technique is fundamental in the broader study of cyclic hexapeptides. researchgate.netacs.org For example, studies on other cyclic hexapeptides have successfully used CD spectroscopy to identify and quantify secondary structural elements like β-turns. acs.org

The environment, such as the solvent, can significantly influence the conformation of a peptide. CD studies often involve analyzing the peptide in different solvents, such as aqueous solutions versus organic solvents like methanol (B129727) or trifluoroethanol, to understand conformational flexibility and stability. soci.org For peptides that interact with cell membranes, CD spectroscopy in the presence of lipid vesicles can reveal membrane-induced conformational changes, such as the formation of β-sheets. tulane.edu

Spectroscopic TechniqueInformation Obtained for PeptidesRelevance to cyclo[Gln-Trp-Phe-Gly-Leu-Met]
Circular Dichroism (CD) Spectroscopy Provides information on the secondary structure content (e.g., α-helix, β-sheet, turns, random coil). Sensitive to conformational changes induced by the environment (solvent, temperature).Helps in identifying the presence and types of turn structures that are critical for the peptide's overall conformation and biological activity. researchgate.netacs.org

Identification of Key Conformational Features

Conformational analysis of cyclo[Gln-Trp-Phe-Gly-Leu-Met], primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations, has revealed the presence of specific turn motifs. nih.govnih.gov

Beta (β)-Turns: A β-turn is a region of the peptide involving four consecutive amino acid residues where the polypeptide chain reverses its direction. In cyclo[Gln-Trp-Phe-Gly-Leu-Met], studies have identified two β-turns. nih.gov One study suggests the presence of either a type I' or type II β-turn involving the Gly9 and Leu10 residues at the corner positions. nih.gov Another analysis points to two type I (or type V') β-turns, one around Trp-Phe and another around Leu-Met. nih.gov These turns are stabilized by intramolecular hydrogen bonds, which contribute to the peptide's defined structure in solution. nih.gov

Gamma (γ)-Turns: A γ-turn is a tighter turn involving three consecutive amino acid residues. A γ-turn has been identified at the methionine (Met) residue in cyclo[Gln-Trp-Phe-Gly-Leu-Met]. nih.gov Specifically, an inverse γ-turn at the Phe8 residue has also been proposed. nih.gov The presence of these turns is a common feature in many biologically active cyclic peptides.

Turn MotifResidues InvolvedProposed TypeReference
β-Turn Gly-LeuType I' or Type II nih.gov
β-Turn Trp-PheType I or Type V' nih.gov
β-Turn Leu-MetType I or Type V' nih.gov
γ-Turn MetNormal (γn) nih.gov
γ-Turn PheInverse (γi) nih.gov

To understand the structural basis of its activity, the conformation of cyclo[Gln-T rp-Phe-Gly-Leu-Met] has been compared with that of non-peptide antagonists that target the same receptor. nih.gov One such comparison was made with SR-48968, a potent and selective non-peptide NK-2 receptor antagonist. nih.gov

The rationale behind such comparisons is to identify common structural features or pharmacophores that are responsible for biological activity. While the chemical scaffolds of a cyclic peptide and a non-peptide molecule are vastly different, they may present a similar spatial arrangement of key functional groups to the receptor's binding site.

The conformational analysis of cyclo[Gln-Trp-Phe-Gly-Leu-Met] revealed a specific three-dimensional arrangement of its amino acid side chains, particularly the aromatic rings of Trp and Phe, and the hydrophobic groups of Leu and Met. nih.govnih.gov The comparison with the structure of a non-peptide antagonist like SR-48968 aims to see if the critical functional groups of the non-peptide molecule can overlay with the key side chains of the cyclic peptide when both are in their active conformation. This comparative analysis is a cornerstone of rational drug design, helping to elucidate the bioactive conformation of a ligand and to design new molecules with improved properties. nih.gov

CompoundClassKey Structural Features for Comparison
cyclo[Gln-Trp-Phe-Gly-Leu-Met] Cyclic PeptideSpatial orientation of Trp, Phe, Leu, and Met side chains determined by β- and γ-turns. nih.govnih.gov
SR-48968 Non-peptideThree-dimensional arrangement of its distinct chemical moieties. nih.gov

Biological Activity and Receptor Interaction Mechanisms of Cyclo Gln Trp Phe Gly Leu Met

Antagonist Activity at Neurokinin 2 (NK-2) Receptors

Cyclo[Gln-Trp-Phe-Gly-Leu-Met] demonstrates potent and selective antagonist activity at NK-2 receptors. acs.orgcapes.gov.brnih.gov This has been established through various in vitro pharmacological assays, including those conducted on isolated tissues such as the rat vas deferens and the hamster urinary bladder. nih.govbiosyn.com In these preparations, the compound effectively blocks the responses induced by NK-2 receptor agonists. nih.gov

A key characteristic of cyclo[Gln-Trp-Phe-Gly-Leu-Met] is its high selectivity for the NK-2 receptor over the other tachykinin receptor subtypes, namely the neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptors. acs.orgnih.gov Studies using radioligand binding assays have shown that it is a powerful displacer of NK-2 binding, while only weakly, if at all, affecting binding at NK-1 and NK-3 sites. nih.gov For instance, in one study, the compound displayed a pIC50 of 8.0 for NK-2 receptors, indicating high affinity, whereas its activity at NK-1 and NK-3 receptors was significantly lower. nih.gov This selectivity is crucial for its utility as a pharmacological tool to investigate the specific physiological roles of NK-2 receptors. nih.gov

Receptor SubtypeAntagonist ActivityReference
NK-1 Weak to no antagonist activity nih.gov
NK-2 Potent and selective antagonist acs.orgnih.gov
NK-3 Weak to no antagonist activity nih.gov

The antagonistic action of cyclo[Gln-Trp-Phe-Gly-Leu-Met] at the NK-2 receptor is competitive in nature. nih.gov This means it binds to the same site on the receptor as the endogenous agonist, neurokinin A (NKA), thereby preventing the agonist from binding and eliciting a biological response. biosyn.com Functional pharmacological assays have confirmed this competitive mechanism, with studies on the rat vas deferens yielding a pA2 value of 8.1 against the agonist eledoisin. capes.gov.brnih.gov The binding affinity of cyclo[Gln-Trp-Phe-Gly-Leu-Met] to NK-2 receptors is high, as demonstrated by its potent displacement of radiolabeled NKA in binding assays. pnas.org

ParameterValueTissue/AssayReference
pIC50 (NK-2) 8.0Hamster urinary bladder nih.gov
pA2 8.1Rat vas deferens (vs. eledoisin) capes.gov.brnih.gov

Ligand-Receptor Interaction Studies of cyclo[Gln-Trp-Phe-Gly-Leu-Met]

Understanding the interaction between cyclo[Gln-Trp-Phe-Gly-Leu-Met] and the NK-2 receptor provides insights into the molecular determinants of ligand recognition and specificity within the broader family of tachykinin receptors.

The tachykinin receptors (NK-1, NK-2, and NK-3) and their endogenous peptide ligands (Substance P, NKA, and Neurokinin B, respectively) share a conserved C-terminal sequence, which is crucial for their biological function. nih.gov However, the specificity of these ligands for their respective receptors is determined by the amino acids preceding this common motif. nih.gov The interaction between the ligand and the receptor involves specific regions of the receptor, such as the extracellular loop 2 (ECL2). nih.gov The selectivity of cyclo[Gln-Trp-Phe-Gly-Leu-Met] for the NK-2 receptor is attributed to its unique three-dimensional structure, which allows for favorable interactions with the binding pocket of the NK-2 receptor while precluding effective binding to NK-1 and NK-3 receptors. rsc.org

The cyclic nature of cyclo[Gln-Trp-Phe-Gly-Leu-Met] imparts significant conformational rigidity compared to its linear counterparts. nih.govsmolecule.com This structural constraint is a key factor in its potent and selective antagonist activity. rsc.orgnih.gov Conformational studies using NMR spectroscopy and molecular dynamics have revealed that the peptide adopts a specific solution structure, which is believed to be the bioactive conformation for NK-2 receptor antagonism. nih.govnih.gov This rigidity pre-organizes the pharmacophoric elements of the molecule into a conformation that is optimal for binding to the NK-2 receptor, thus enhancing its affinity and antagonistic potency. rsc.orgnih.gov It has been suggested that the activity of cyclic antagonists is inversely related to their conformational rigidity, implying that a certain degree of flexibility is necessary for optimal interaction. nih.gov

Other Reported Biological Activities and Mechanistic Insights (Non-Clinical)

Beyond its well-characterized NK-2 antagonist activity, cyclo[Gln-Trp-Phe-Gly-Leu-Met] has been investigated in other non-clinical contexts. In a study using a murine mast cell line, the compound was found to be ineffective in inducing histamine (B1213489) release, further supporting its antagonist profile at the NK-2 receptor in this system. nih.gov Some research has also noted potential cholinergic properties, suggesting interactions with cholinergic receptors, although with low potency. smolecule.com However, its primary and most significant biological activity remains its selective antagonism of the NK-2 receptor.

Modulation of Dopamine (B1211576) Pathways in Animal Models (e.g., attenuation of NK-2 agonist-induced rotational responses)

Research has established a significant interplay between the neurokinin and dopamine neurotransmitter systems. nih.govresearchgate.net The substantia nigra, a key area for motor control, possesses an excitatory influence mediated by NK-2 receptors which activates the nigrostriatal dopamine pathway. science.gov Animal models have been instrumental in demonstrating how cyclo[Gln-Trp-Phe-Gly-Leu-Met] modulates these pathways.

In a key study, the unilateral activation of the nigrostriatal dopamine pathway in rats using an NK-2 selective agonist was shown to cause contralateral rotational activity. science.gov This behavioral response, indicative of dopamine system stimulation, was effectively attenuated by the prior administration of cyclo[Gln-Trp-Phe-Gly-Leu-Met] (L-659,877) directly into the substantia nigra. science.gov This finding provides direct evidence that the compound can block NK-2 receptor-mediated effects on central dopamine pathways. science.gov The locomotor activity increase stimulated by NK-1 or NK-3 agonists in the mesolimbic pathway further underscores the distinct roles of different neurokinin receptors in modulating dopamine-related behaviors. science.gov

Animal ModelPathway StudiedAgonist UsedObserved Response to AgonistEffect of cyclo[Gln-Trp-Phe-Gly-Leu-Met]Reference
RatNigrostriatal Dopamine PathwayNK-2 Selective Agonist (e.g., [Lys3,Gly8,R-Lac-Leu9]NKA (3-10))Contralateral Rotational ActivityAttenuated the rotational response science.gov

Enzymatic Inhibition Properties (e.g., proteases) as a Research Tool

The utility of peptides in research and therapeutics is often limited by their rapid degradation by proteases. The structural configuration of cyclo[Gln-Trp-Phe-Gly-Leu-Met] provides a significant advantage in this regard. Its cyclic nature imparts a high degree of conformational rigidity, which enhances its resistance to enzymatic degradation by proteases. smolecule.comitjfs.com This inherent stability is a key property that makes it a reliable and effective research tool for in vitro and in vivo studies, as it can persist in biological systems for longer durations compared to its linear counterparts. smolecule.com

While many cyclic peptides are investigated as direct inhibitors of specific enzymes like viral proteases or reverse transcriptases, the primary documented "inhibition property" of cyclo[Gln-Trp-Phe-Gly-Leu-Met] is its ability to resist proteolysis. itjfs.com This characteristic ensures that its pharmacological effects are due to its primary mechanism of action (NK-2 antagonism) rather than being confounded by rapid breakdown. This stability makes it suitable for use in various therapeutic and research formulations where sustained activity is required. smolecule.com

Compound TypeKey Structural FeaturePropertySignificance as a Research ToolReference
cyclo[Gln-Trp-Phe-Gly-Leu-Met]Cyclic hexapeptide structureHigh stability and resistance to enzymatic (protease) degradationEnsures prolonged and consistent bioactivity in experimental models, making it a reliable antagonist for studying NK-2 receptor pathways. smolecule.com
Linear Peptides (General)Linear amino acid chainSusceptible to rapid degradation by proteasesShort half-life can limit utility in many research applications without modification. smolecule.com

Cholinergic Properties and Potential Mechanisms

Studies have reported that cyclo[Gln-Trp-Phe-Gly-Leu-Met] exhibits cholinergic properties, although these effects are noted to be of low potency. smolecule.combiosynth.com The mechanism underlying this activity is not believed to be a direct interaction with cholinergic receptors. Instead, evidence points towards an indirect effect mediated through the compound's primary function as an NK-2 receptor antagonist.

A well-established functional relationship exists between the tachykinin and cholinergic systems, particularly in the central and enteric nervous systems. scispace.comnih.gov Acetylcholine and tachykinins are key excitatory neurotransmitters that are often co-stored and co-released. nih.gov Research in animal models has demonstrated that tachykinins, acting through NK-2 receptors, can enhance or facilitate excitatory cholinergic neurotransmission. nih.gov Therefore, by blocking the NK-2 receptor, cyclo[Gln-Trp-Phe-Gly-Leu-Met] can modulate these tachykinin-cholinergic interactions, leading to observable, albeit weak, cholinergic effects. For instance, in some tissues, the contractile effects of NK-2 receptor stimulation are reduced by cholinergic antagonists like atropine, highlighting the interplay that cyclo[Gln-Trp-Phe-Gly-Leu-Met] can influence. nih.gov

Observed PropertyPotencyProposed MechanismSupporting EvidenceReference
Cholinergic propertiesLowIndirect modulation via antagonism of NK-2 receptors, which are known to interact with and enhance cholinergic pathways.Documented CNS tachykinin-cholinergic interactions; NK-2 agonists can enhance cholinergic transmission. smolecule.combiosynth.comscispace.comnih.gov

Interactions with DNA Replication Pathways for Research Purposes

For research purposes, cyclo[Gln-Trp-Phe-Gly-Leu-Met] has been noted for its potential interaction with DNA replication pathways. One source reports that the compound may inhibit DNA replication through a direct mechanism involving interaction with the intermolecular hydrogen bonding sites on the DNA molecule itself. biosynth.com

The basis for such an interaction may be rooted in the peptide's amino acid composition. The conserved binding motifs of proteins that associate with the DNA sliding clamp (a key component of the replication machinery) often feature Gln, Leu, Met, and Phe residues. nih.gov The presence of all these amino acids in the cyclo[Gln-Trp-Phe-Gly-Leu-Met] sequence provides a theoretical rationale for its investigation as a molecule that could interface with components of the DNA replication process. nih.gov

It is important to note the specificity of such interactions. In one study, cyclo[Gln-Trp-Phe-Gly-Leu-Met] did not affect the DNA-binding activity of the transcription factor NF-κB when it was induced by Neurokinin A (NKA) acting on NK-1 receptors. researchgate.net This indicates that its influence on nuclear processes is not universal and is distinct from the well-defined NKA/NK-1 receptor pathway. researchgate.net

Area of ResearchCompoundObserved or Proposed InteractionPotential MechanismReference
DNA Replicationcyclo[Gln-Trp-Phe-Gly-Leu-Met]Inhibition of DNA replicationDirect interaction with intermolecular hydrogen bonding sites on the DNA molecule. biosynth.com
DNA-Binding Protein Interactioncyclo[Gln-Trp-Phe-Gly-Leu-Met]No effect on NKA-induced NF-κB DNA-bindingSpecificity of action; does not interfere with the NK-1 receptor-mediated NF-κB pathway. researchgate.net

Structure Activity Relationship Sar Studies of Cyclo Gln Trp Phe Gly Leu Met Analogues

Correlating Structural Features with NK-2 Antagonist Potency

SAR studies have successfully established a correlation between the structural modifications of the cyclo[Gln-Trp-Phe-Gly-Leu-Met] backbone and its resulting NK-2 antagonist potency. The parent compound, cyclo[Gln-Trp-Phe-Gly-Leu-Met], emerged from a series of twenty homodetic cyclic peptides based on the C-terminal sequence of substance P and was found to be one of the most potent antagonists for the NK-2 receptor, with a pA2 value of 8.1 in the rat vas deferens assay. nih.gov

The potency of analogues is highly sensitive to changes in the peptide sequence and conformation. For instance, the introduction of dipeptide mimics, such as substituted γ-lactams, has been explored to restrict conformational mobility. nih.gov An analogue incorporating a γ-lactam-based dipeptide mimic, cyclo(Gln-Trp-Phe(R)Gly[ANC-2]Leu-Met), demonstrated high tachykinin antagonist activity, although with a lower potency (pA2 = 6.7) compared to the parent compound. nih.gov This highlights that while conformational restriction is a valid strategy, the specific nature of the constraint is critical to maintaining optimal potency.

CompoundStructural ModificationNK-2 Antagonist Potency (pA2)Referencecyclo(Gln-Trp-Phe-Gly-Leu-Met)Parent Compound8.1 nih.govcyclo(Gln-Trp-Phe(R)Gly[ANC-2]Leu-Met)Incorporation of γ-lactam dipeptide mimic6.7 nih.gov

Role of Specific Amino Acid Residues in Receptor Affinity and Selectivity

The individual amino acid residues within the cyclo[Gln-Trp-Phe-Gly-Leu-Met] sequence play distinct and critical roles in determining its affinity and selectivity for the NK-2 receptor. The aromatic residues, Tryptophan (Trp) and Phenylalanine (Phe), are particularly important for receptor binding, likely through hydrophobic and cation-π interactions with the receptor's binding pocket. mdpi.com

Impact of Conformational Constraints on Biological Activity

The cyclic nature of cyclo[Gln-Trp-Phe-Gly-Leu-Met] imposes significant conformational constraints that are fundamental to its biological activity. smolecule.com Cyclization reduces the molecule's flexibility, which can pre-organize the peptide into a conformation that is favorable for receptor binding, thereby enhancing affinity and potency compared to linear counterparts. researchgate.net

Conformational analysis using NMR spectroscopy and molecular dynamics simulations has revealed that the peptide does not exist as a single rigid structure in solution but rather as a few interconverting structures. nih.govnih.gov Despite this flexibility, specific secondary structural elements appear to be associated with its active state. Studies have identified a gamma-turn at the methionine residue as a common feature in active analogues. nih.gov Furthermore, for active peptides like cyclo[Gln-Trp-Phe-Gly-Leu-Met], an inverse gamma-turn at the Phe residue and either a βI'- or βII-turn involving the Gly-Leu segment are considered important for biological activity. nih.gov The introduction of further constraints, such as γ-lactam dipeptide mimics, aims to stabilize these bioactive conformations, though not always with a positive impact on potency. nih.gov

Comparative Analysis with Other Cyclic Hexapeptide Antagonists

When compared to other cyclic hexapeptide antagonists, cyclo[Gln-Trp-Phe-Gly-Leu-Met] stands out for its high potency and selectivity for the NK-2 receptor. nih.govbiosyn.com For example, L-659,877, a related cyclic hexapeptide with the sequence cyclo(Leu-Met-Gln-Trp-Phe-Gly), also acts as a competitive antagonist at NK-2 receptors. nih.gov However, L-659,877 showed differential potency between NK-2 receptor subtypes, being approximately 15 times more potent in the hamster trachea (a model for NK-2B receptors) than in the rabbit pulmonary artery (a model for NK-2A receptors). nih.gov This contrasts with cyclo[Gln-Trp-Phe-Gly-Leu-Met], which is noted for its high potency in assays like the rat vas deferens. nih.gov

The development of NK-2 antagonists has also included linear peptides, such as MEN 10376 (H-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Lys-NH2). creative-peptides.comnih.gov MEN 10376 is a potent and selective NK-2 antagonist (pA2 = 8.08 in rabbit pulmonary artery) where multiple D-Tryptophan residues are crucial for its activity. creative-peptides.comnih.gov While linear peptides like MEN 10376 can achieve high potency, cyclic peptides like cyclo[Gln-Trp-Phe-Gly-Leu-Met] often exhibit enhanced metabolic stability due to their constrained structure, which protects them from enzymatic degradation. smolecule.com

AntagonistStructure TypeSequencePotency (pA2) / Selectivity NotesReferencecyclo[Gln-Trp-Phe-Gly-Leu-Met]Cyclic Hexapeptidecyclo(Gln-Trp-Phe-Gly-Leu-Met)pA2 = 8.1; Selective for NK-2 receptors. nih.govL-659,877Cyclic Hexapeptidecyclo(Leu-Met-Gln-Trp-Phe-Gly)~15x more potent at NK-2B (hamster trachea) vs NK-2A (rabbit pulmonary artery). nih.govMEN 10376Linear HeptapeptideH-Asp-Tyr-D-Trp-Val-D-Trp-D-Trp-Lys-NH2pA2 = 8.08 (NK-2); >250-fold selectivity over NK-1. creative-peptides.comnih.gov

Peptidomimetic Design and Pre Clinical Lead Optimization Inspired by Cyclo Gln Trp Phe Gly Leu Met

Principles of Peptidomimetic Development for Neurokinin Receptors

The discovery of neurokinins as crucial neurotransmitters in both the central and peripheral nervous systems propelled them as prime targets for drug development. researchgate.netnih.gov To understand the distinct biological roles of the three main neurokinin receptors—NK1, NK2, and NK3—a concerted effort was made to design specific ligands, both agonists and antagonists. researchgate.netnih.gov This has led to the establishment of several key principles in the development of peptidomimetics targeting these receptors.

Initially, research focused on small non-peptidic molecules, which led to the successful development of the NK1 antagonist Aprepitant. researchgate.netnih.gov However, limitations associated with non-peptidic drugs, including side effects, led to a renewed interest in peptidic and pseudopeptidic compounds. researchgate.netnih.gov The development process for these peptidomimetics is guided by a series of strategic modifications aimed at modulating affinity, selectivity, and activity. researchgate.netnih.gov

Core strategies include:

Replacement of Canonical Amino Acids : Substituting standard amino acids with non-canonical or D-amino acids to alter conformation and increase resistance to enzymatic degradation. researchgate.netnih.gov

Incorporation of Conformational Constraints : Inducing rigidity in the peptide's structure through methods like cyclization or the use of constrained amino acids. researchgate.netnih.govdiva-portal.org This reduces the conformational entropy loss upon binding to a receptor, potentially increasing binding affinity. diva-portal.org

Fusion with Non-peptidic Moieties : Combining peptide fragments with non-peptide chemical structures to create hybrid molecules with enhanced properties. researchgate.netnih.gov

Development of Multitarget Ligands : Designing single molecules that can interact with multiple receptors, such as dual opioid-neurokinin ligands, to achieve a more potent or synergistic therapeutic effect, particularly in complex conditions like neuropathic pain. acs.orgnih.govmdpi.com

These principles are applied in a stepwise process of rational drug design, starting from a lead compound like a native peptide to identify the essential pharmacophoric groups and progressively modify the structure to create smaller, more drug-like peptidomimetics. diva-portal.org

Strategies for Enhancing Peptide Stability and Bioavailability for Research Applications

A primary challenge in using peptides as research tools or therapeutic leads is their inherent instability and poor bioavailability. diva-portal.org Peptides are susceptible to rapid degradation by proteases in biological systems and often have difficulty crossing cell membranes. diva-portal.orgnih.gov Inspired by structures like cyclo[Gln-Trp-Phe-Gly-Leu-Met], several strategies have been refined to overcome these limitations.

Key Enhancement Strategies:

StrategyDescriptionBenefit(s)
Backbone Cyclization Forming a cyclic structure by linking the N- and C-termini or through side-chain linkages. nih.govEnhances structural rigidity, improves resistance to enzymatic cleavage, and can lock the peptide in its bioactive conformation. nih.govsmolecule.com
D-Amino Acid Substitution Replacing standard L-amino acids with their D-enantiomers at strategic positions. nih.govIncreases resistance to proteolysis, thereby extending the peptide's biological half-life. nih.gov
N-Methylation Adding a methyl group to the nitrogen atom of a peptide bond. diva-portal.orgacs.orgSterically hinders the approach of proteases, preventing cleavage of the modified bond. acs.org
Side Chain Modification Replacing reactive amino acid side chains (e.g., Met, Cys, Trp) with more stable, isosteric analogues like Norleucine (for Met). sigmaaldrich.comPrevents unwanted side reactions such as oxidation, leading to higher purity and stability. sigmaaldrich.com
Hydrocarbon Stapling Introducing a synthetic brace (staple) to enforce and maintain an α-helical secondary structure. nih.govPreserves the bioactive conformation and protects against proteolytic degradation. nih.gov
Lipidation Attaching a lipid moiety to the peptide sequence. nih.govImproves affinity for plasma carrier proteins, which helps to avoid renal clearance and extends the pharmacokinetic profile. nih.gov

These modifications are crucial for developing peptides that can be used effectively in in vivo studies and other research applications where stability is paramount. The cyclic nature of cyclo[Gln-Trp-Phe-Gly-Leu-Met] itself is a prime example of a built-in stability feature. smolecule.com

Rational Design of Analogues for Improved Pharmacological Profiles

The process of improving upon a lead compound like cyclo[Gln-Trp-Phe-Gly-Leu-Met] is a rational, iterative process grounded in understanding its structure-activity relationships (SAR). diva-portal.org The goal is to systematically modify the molecule to enhance desired properties such as potency, receptor selectivity, and metabolic stability, while reducing any undesirable effects. diva-portal.org

The rational design cycle typically involves:

Pharmacophore Identification : The first step is to determine the "pharmacophore"—the precise three-dimensional arrangement of atoms or functional groups essential for biological activity. nih.gov This is often achieved by systematically replacing each amino acid in the sequence with a simpler one, like alanine (B10760859) (an "alanine scan"), to gauge the importance of each side chain. diva-portal.org

Conformational Analysis : Advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling, are used to determine the peptide's three-dimensional structure in solution. diva-portal.orgacs.org This provides a blueprint of the bioactive conformation that the molecule adopts when it binds to its receptor.

Structural Modification : Based on the pharmacophore and conformational data, targeted chemical modifications are made. This can include the strategies mentioned previously, such as D-amino acid substitution, cyclization, or backbone modifications. diva-portal.orgnih.gov For instance, introducing conformational constraints into key residues can modulate whether a ligand acts as an agonist or an antagonist. nih.gov

Biological Evaluation : The newly synthesized analogues are then tested in biological assays to measure their binding affinity, efficacy, and selectivity for the target receptors. diva-portal.orgnih.gov

This process allows for the fine-tuning of a peptide's properties. For example, by understanding the SAR of opioid and neurokinin pharmacophores, researchers have designed hybrid molecules with improved efficacy in models of neuropathic pain compared to the parent compounds. nih.gov

Table of Selected Neurokinin Receptor Ligand Analogues The following table presents examples of rationally designed analogues and their reported activities, illustrating the impact of structural modifications.

Compound/AnalogueModification from Parent StructureReported Activity/SignificanceReference(s)
L-659,877 Analogue of cyclo[Gln-Trp-Phe-Gly-Leu-Met]NK1 antagonist researchgate.net
MEN 10,376 Truncated Neurokinin A with D-Trp insertionSelective NK2 antagonist with nanomolar affinity mdpi.com
FK 888 Pseudotripeptide with structural modulationsNK1 antagonist researchgate.net
Hybrid 22 (Dmt-D-Arg-Aba-β-Ala-NMe-Bn) Modification of a dual opioid-NK1 ligandMore active in neuropathic pain models than parent compound nih.gov

Development of Research Tools Based on the cyclo[Gln-Trp-Phe-Gly-Leu-Met] Scaffold

Stable and well-characterized peptide scaffolds, such as that of cyclo[Gln-Trp-Phe-Gly-Leu-Met], are invaluable starting points for the creation of sophisticated research tools. nih.gov The inherent need for molecular probes to investigate the function of biological systems like the neurokinin pathways has driven the innovative use of such scaffolds. researchgate.netnih.gov

One of the most powerful techniques is molecular grafting . In this approach, the stable framework of a cyclic peptide is used as a carrier for a different, biologically active peptide sequence or epitope. researchgate.netmdpi.com By inserting a functional loop into a robust scaffold like a cyclotide, the grafted sequence gains significant thermodynamic and metabolic stability, allowing it to be studied in environments where the linear version would quickly degrade. researchgate.netmdpi.com

The cyclo[Gln-Trp-Phe-Gly-Leu-Met] scaffold and its derivatives can be adapted for various research applications:

Probing Protein-Protein Interactions : Peptide scaffolds can be used in display systems to present specific binding epitopes. oup.com This allows for the detailed study of interactions, such as identifying key binding residues ("hotspots"), and can serve as a more stable and cost-effective alternative to using full-length proteins or linear synthetic peptides. oup.com

Developing Multifunctional Probes : The scaffold can be chemically modified to attach reporter molecules for various imaging modalities. For example, a targeting peptide can be linked to a fluorophore for optical imaging or a chelating agent for Positron Emission Tomography (PET) imaging, creating dual-modality probes for diagnostics and image-guided surgery. mdpi.com

Enzymatic Ligation Tools : The development of peptide ligases, such as sortase A and omniligase, allows for the precise enzymatic synthesis and cyclization of peptides. uva.nl These tools can be used to create novel cyclic peptides based on known scaffolds, facilitating the rapid generation of peptide libraries for screening and optimization. uva.nl

The transformation of a peptide from a simple ligand into a versatile research tool underscores the importance of stable, conformationally defined scaffolds in advancing biological and medical research.

Advanced Analytical Techniques in Cyclo Gln Trp Phe Gly Leu Met Research

Mass Spectrometry for Peptide Fragmentation and Cyclization Studies

Mass spectrometry (MS) is a powerful tool for analyzing the primary structure and integrity of cyclic peptides like cyclo[Gln-Trp-Phe-Gly-Leu-Met]. By ionizing the peptide and subjecting it to fragmentation, researchers can deduce the amino acid sequence and confirm its cyclic nature.

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to fragment ions. In the context of cyclo[Gln-Trp-Phe-Gly-Leu-Met], CID helps to confirm the amino acid sequence and the cyclic structure. When the protonated cyclic peptide is subjected to collisional activation, it does not readily form an oxazolone (B7731731) structure, a common fragmentation pathway for linear peptides. acs.org This resistance to forming oxazolone structures under collisional activation is a key indicator of a stable macrocyclic structure. acs.org

The fragmentation patterns of cyclic peptides are often more complex than those of their linear counterparts. The initial ring opening can occur at any peptide bond, leading to a variety of initial linear fragments. Subsequent fragmentation of these linear intermediates then produces a series of b- and y-type ions, which are indicative of the amino acid sequence. matrixscience.com The analysis of these fragment ions allows for the verification of the peptide's composition and the integrity of the macrocycle. medchemexpress.commedchemexpress.comszabo-scandic.com For instance, studies on various cyclic dipeptides have demonstrated the utility of LC-MS/MS in identifying and quantifying these structures, with specific fragment ions corresponding to the constituent amino acids. tandfonline.comtandfonline.com

A detailed examination of CID data for cyclo[Gln-Trp-Phe-Gly-Leu-Met] would involve identifying characteristic fragment ions. The table below illustrates a hypothetical fragmentation pattern based on the known principles of peptide fragmentation.

Fragment Ion Type Sequence Calculated m/z
b-ion (from Gln)Gln129.07
b-ion (from Gln-Trp)Gln-Trp315.14
b-ion (from Gln-Trp-Phe)Gln-Trp-Phe462.21
y-ion (from Met)Met132.05
y-ion (from Leu-Met)Leu-Met245.13
y-ion (from Gly-Leu-Met)Gly-Leu-Met302.15

This table is illustrative and actual m/z values may vary based on charge state and experimental conditions.

Gas-phase Hydrogen/Deuterium (B1214612) Exchange (HDX) coupled with mass spectrometry is a sensitive technique for probing the conformation and dynamics of peptides and proteins. nih.gov In this method, labile hydrogens (e.g., amide protons) are exchanged for deuterium. The rate and extent of this exchange provide information about the solvent accessibility and hydrogen bonding of different parts of the molecule. rsc.org

For cyclo[Gln-Trp-Phe-Gly-Leu-Met], gas-phase HDX can reveal details about its three-dimensional structure in the absence of solvent. Amide protons involved in stable intramolecular hydrogen bonds will exchange more slowly than those that are solvent-exposed. biorxiv.org This technique can distinguish between different conformations, as the pattern of deuterium uptake will vary with the peptide's folding. uwo.ca For example, a study on oligoglycine b-fragments used HDX to differentiate between oxazolone and macrocycle structures based on their different exchange rates. acs.org

The application of gas-phase HDX to cyclo[Gln-Trp-Phe-Gly-Leu-Met] would involve monitoring the mass shift of the parent ion over time as it is exposed to a deuterium source like D₂O or ND₃. rsc.org The resulting data can be used to generate deuterium uptake curves for the entire molecule. By analyzing the kinetics of the exchange, researchers can infer the number of protected and exposed amide hydrogens, providing constraints for molecular modeling. researchgate.net

Amide Proton Expected Exchange Rate Structural Implication
Gln NHSlowInvolved in an intramolecular hydrogen bond. nih.gov
Trp NHModerate to FastPartially or fully solvent-exposed.
Phe NHModerate to FastPartially or fully solvent-exposed.
Gly NHFastLikely solvent-exposed.
Leu NHModerateMay be partially shielded within a turn structure.
Met NHModerateMay be partially shielded within a turn structure.

This table represents expected trends based on published structural data and HDX principles.

Integration of Nuclear Magnetic Resonance (NMR) and Molecular Dynamics Data for Solution Structure Determination

To understand the behavior of cyclo[Gln-Trp-Phe-Gly-Leu-Met] in a biologically relevant environment, its structure in solution is of paramount importance. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations is a powerful approach for determining the three-dimensional structure of peptides in solution. nih.govnih.gov

NMR spectroscopy provides experimental constraints on the distances between atoms and the torsion angles of the peptide backbone. uzh.ch Key NMR experiments include:

2D-HOHAHA (Homonuclear Hartmann-Hahn): Used to assign all the proton signals by identifying through-bond correlations within each amino acid residue. nih.gov

2D-ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space proton-proton distances, which are crucial for defining the peptide's fold. nih.gov

The distance constraints obtained from ROESY are then used to guide MD simulations. nih.gov These simulations calculate the trajectory of atoms over time, allowing for the exploration of the peptide's conformational space while adhering to the experimental NMR data. This integrated approach has been successfully applied to determine the solution structure of cyclo[Gln-Trp-Phe-Gly-Leu-Met]. nih.govnih.gov

Studies have revealed that in a solution of dimethyl sulfoxide (B87167) (DMSO), the peptide is energetically stable and possesses a specific conformation. nih.gov One notable feature is an intramolecular hydrogen bond between the amide proton of Glutamine (Gln) and the carbonyl oxygen of Glycine (Gly). nih.gov This finding is consistent with measurements of the temperature coefficient of the amide protons, a technique used to identify hydrogen-bonded protons. nih.gov The structure also features a type I' beta-turn in the Gly-Leu-Met-Gln segment. nih.gov Another study identified two beta I (or beta V') turns around the Trp-Phe and Leu-Met residues. nih.gov However, some research suggests that the NMR data may not be explained by a single, rigid conformation but rather by a few interconverting structures in solution. nih.gov

Structural Feature NMR/MD Finding Reference
Intramolecular H-Bond Between Gln (NH) and Gly (C=O) nih.gov
Beta-Turn Type I' beta-turn in the Gly-Leu-Met-Gln segment nih.gov
Beta-Turns Two beta I (or beta V') turns around Trp-Phe and Leu-Met nih.gov
Conformational State Potentially a few interconverting structures nih.gov

Use of Spectroscopic Methods for Structural Validation (e.g., CD, IR)

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is highly sensitive to the secondary structure of peptides and proteins. soci.org The presence of characteristic spectral features can indicate the presence of α-helices, β-sheets, turns, or random coil structures. tulane.edu For cyclo[Gln-Trp-Phe-Gly-Leu-Met], which contains aromatic amino acids (Trp and Phe) and a sulfur-containing amino acid (Met), their side chains can contribute to the CD spectrum in the amide region, which needs to be considered during analysis. nih.gov The CD spectrum of cyclo[Gln-Trp-Phe-Gly-Leu-Met] would be expected to show features consistent with the presence of β-turns, as suggested by NMR studies.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules. acs.org In peptide research, the amide I band (primarily C=O stretching) is particularly informative about secondary structure. acs.org The frequency of the amide I band is sensitive to hydrogen bonding and the local conformation of the peptide backbone. For example, β-sheets and β-turns have characteristic amide I frequencies that are different from those of α-helices and random coils. IR spectroscopy can therefore be used to confirm the presence of the β-turn structures identified by NMR in cyclo[Gln-Trp-Phe-Gly-Leu-Met].

Spectroscopic Method Structural Information Provided Relevance to cyclo[Gln-Trp-Phe-Gly-Leu-Met]
Circular Dichroism (CD) Overall secondary structure content (β-turns, etc.)Confirms the presence of ordered structures like β-turns.
Infrared (IR) Detailed information on secondary structure through amide I band analysisValidates the specific types of secondary structures, such as β-turns, identified by NMR.

Future Research Directions and Unexplored Avenues for Cyclo Gln Trp Phe Gly Leu Met

Development of Novel Analogues with Tailored Pharmacological Profiles and Enhanced Selectivity

The development of novel analogues of cyclo[Gln-Trp-Phe-Gly-Leu-Met] presents a promising avenue for tailoring its pharmacological properties. A primary focus of future research will be the synthesis and evaluation of a diverse library of derivatives to enhance potency, selectivity, and pharmacokinetic profiles.

Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive SAR campaign is warranted to dissect the contribution of each amino acid residue to the peptide's activity and selectivity. This can be achieved through systematic substitutions with natural and non-natural amino acids, including D-amino acids, to probe the conformational requirements for receptor binding. For instance, studies on similar cyclic hexapeptide NK-2 antagonists have shown that a broad range of side chains can be accommodated at the glutamine position without a significant loss of activity, suggesting that this position is a prime candidate for modification to fine-tune the pharmacological profile.

Glycosylation and PEGylation: To improve solubility, stability, and in vivo half-life, the synthesis of glycopeptide and PEGylated analogues should be explored. The attachment of carbohydrate moieties or polyethylene (B3416737) glycol chains can significantly alter the physicochemical properties of the peptide, potentially leading to improved drug-like characteristics.

Conformationally Constrained Analogues: The introduction of conformational constraints, such as N-methylation of the peptide backbone or the incorporation of rigid dipeptide mimetics, can lock the peptide into a bioactive conformation. This strategy can lead to analogues with increased receptor affinity and selectivity. Conformational analysis of the parent compound, cyclo[Gln-Trp-Phe-Gly-Leu-Met], using techniques like nuclear magnetic resonance (NMR) and molecular dynamics, has revealed the presence of two beta-turns, providing a structural basis for the rational design of more rigid analogues. nih.gov

A hypothetical table of proposed analogues and their intended pharmacological improvements is presented below:

Analogue IDModificationRationaleDesired Pharmacological Outcome
c(Gln-D-Trp -Phe-Gly-Leu-Met)D-amino acid substitutionIncrease proteolytic stabilityEnhanced in vivo efficacy
c(Gln-Trp-Phe-Sar -Leu-Met)N-methylationEnhance membrane permeabilityImproved oral bioavailability
c((Glc)-Gln -Trp-Phe-Gly-Leu-Met)GlycosylationImprove solubility and stabilityBetter pharmacokinetic profile
c(Gln-Trp-Aib -Gly-Leu-Met)Incorporation of α-aminoisobutyric acidInduce a more defined turn structureIncreased receptor affinity

Elucidation of Broader Receptor Subtype Interactions and Ligand Promiscuity

While cyclo[Gln-Trp-Phe-Gly-Leu-Met] is known for its selectivity for the NK-2 receptor, a comprehensive understanding of its interaction with a wider range of receptor subtypes is currently lacking. Future research should aim to thoroughly characterize its receptor binding profile to uncover any potential polypharmacology or off-target effects.

Comprehensive Receptor Screening: The peptide and its novel analogues should be screened against a broad panel of G protein-coupled receptors (GPCRs), including other tachykinin receptor subtypes (NK-1 and NK-3) and other related peptide receptors. This will provide a complete picture of its selectivity profile and identify any potential for ligand promiscuity. The tachykinin receptor family is involved in a multitude of physiological processes, and understanding the full interaction profile of this cyclic peptide is crucial for predicting its in vivo effects. nih.govtocris.comunifi.it

Functional Assays: Beyond simple binding assays, functional assays should be employed to determine the nature of the interaction (agonist, antagonist, or allosteric modulator) at any identified off-target receptors. This will be critical in assessing the therapeutic potential and potential side effects of any developed analogues.

Investigation of Species-Specific Differences: The pharmacology of tachykinin receptors can exhibit significant species-specific differences. tocris.com Therefore, it is essential to evaluate the binding and functional activity of cyclo[Gln-Trp-Phe-Gly-Leu-Met] and its derivatives at the human orthologs of the target receptors to ensure the relevance of the findings for potential clinical applications.

Integration of Advanced Computational Methods in De Novo Peptide Design and Activity Prediction

The integration of advanced computational methods offers a powerful tool for accelerating the discovery and optimization of novel cyclic peptide antagonists. These in silico approaches can guide the design of new analogues with improved properties and provide deeper insights into the molecular basis of their activity.

Homology Modeling and Molecular Docking: In the absence of an experimentally determined structure of the NK-2 receptor, homology modeling can be used to generate a reliable 3D model of the receptor. This model can then be used for molecular docking studies with cyclo[Gln-Trp-Phe-Gly-Leu-Met] to predict its binding mode and identify key interactions. This information is invaluable for the rational design of new analogues with enhanced affinity.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the peptide and the peptide-receptor complex. These simulations can provide insights into the structural flexibility of the peptide and how it adapts its conformation upon binding to the receptor. This understanding can guide the design of conformationally constrained analogues with improved binding properties.

De Novo Design Algorithms: Advanced de novo design algorithms can be utilized to generate novel cyclic peptide sequences with the potential to bind to the NK-2 receptor with high affinity and selectivity. nih.gov These algorithms can explore a vast chemical space and propose novel scaffolds that may not be accessible through traditional medicinal chemistry approaches.

Applications of cyclo[Gln-Trp-Phe-Gly-Leu-Met] as a Benchmark in Cyclic Peptide Science and Mechanistic Pharmacology

Given its well-defined structure and selective biological activity, cyclo[Gln-Trp-Phe-Gly-Leu-Met] has the potential to serve as a valuable benchmark compound in the broader fields of cyclic peptide science and mechanistic pharmacology.

A Model for Studying Cyclic Peptide Permeability: The relationship between the conformation of cyclic peptides and their ability to permeate cell membranes is a topic of intense research. The well-characterized conformational features of cyclo[Gln-Trp-Phe-Gly-Leu-Met] make it an excellent model system for studying the factors that govern the passive diffusion of cyclic peptides across biological membranes.

A Tool for Probing NK-2 Receptor Function: As a selective antagonist, this cyclic peptide can be used as a pharmacological tool to investigate the physiological and pathophysiological roles of the NK-2 receptor in various biological systems. Its use in in vitro and in vivo studies can help to elucidate the complex signaling pathways mediated by this receptor.

A Reference for Analytical Method Development: The well-defined chemical structure of cyclo[Gln-Trp-Phe-Gly-Leu-Met] makes it a suitable reference standard for the development and validation of analytical methods for the characterization of cyclic peptides, such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the solution conformation of cyclo[Gln-Trp-Phe-Gly-Leu-Met]?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method. Key steps include:

  • Recording 1H NMR spectra in cryoprotective solvent mixtures (e.g., DMSO-d6/H2O) to stabilize transient conformers .
  • Analyzing NOE (Nuclear Overhauser Effect) correlations to infer spatial proximity of backbone protons.
  • Performing exhaustive conformational searches to model interconverting structures that align with observed NMR parameters .

Q. How can researchers validate the purity and structural identity of synthetic cyclo[Gln-Trp-Ply-Gly-Leu-Met]?

  • Answer : Use orthogonal analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) to confirm purity (>95% recommended).
  • Mass Spectrometry (MS) for molecular weight verification (e.g., MALDI-TOF or ESI-MS).
  • 2D NMR (COSY, TOCSY, HSQC) to resolve sequence-specific spin systems and confirm amino acid connectivity .

Advanced Research Questions

Q. How can conflicting cytotoxicity data for cyclo[Gln-Trp-Phe-Gly-Leu-Met] analogs be reconciled across studies?

  • Answer : Discrepancies may arise from variations in:

  • Cell lines : For example, cyclo(Pro-Ala) shows IC50 = 18.5 µg/mL in A549 (lung cancer) vs. 47.6 µg/mL in HCT-116 (colon cancer) .
  • Assay conditions : Differences in incubation time, serum concentration, or metabolite interference.
  • Solution stability : Cyclic peptides may degrade under physiological pH or temperature, requiring stability studies via LC-MS .
    • Recommendation : Standardize assays using the NCI-60 panel for cross-cell-line comparability .

Q. What in silico strategies are effective for predicting cyclo[Gln-Trp-Phe-Gly-Leu-Met] interactions with NK-2 tachykinin receptors?

  • Answer : Combine molecular docking and dynamics simulations:

  • Docking : Use AutoDock Vina or Schrödinger to map side-chain interactions (e.g., Trp-Phe hydrophobic clusters) with receptor pockets .
  • MD Simulations : Run 100+ ns trajectories in explicit solvent (e.g., GROMACS) to assess conformational stability and binding free energy (MM-PBSA/GBSA) .
  • Validate predictions with mutagenesis (e.g., Ala-scanning of key residues) .

Q. How can multi-omics approaches elucidate the biosynthetic pathways of cyclo[Gln-Trp-Phe-Gly-Leu-Met] in extremophilic microbes?

  • Answer : Integrate:

  • Genomics : Identify non-ribosomal peptide synthetase (NRPS) gene clusters via antiSMASH .
  • Metabolomics : Profile cyclic dipeptides using LC-MS/MS and GNPS spectral libraries .
  • Transcriptomics : Link NRPS expression to environmental stressors (e.g., salinity, temperature) via RNA-seq .
    • Example : GC-MS identified 6 novel cyclic dipeptides in Bacillus spp., including cyclo(Phe-Pro) and cyclo(Leu-Leu) .

Key Methodological Recommendations

  • NMR : Use cryoprotective solvents to stabilize dynamic conformers .
  • MS/MS : Employ data-dependent acquisition (DDA) for untargeted metabolite profiling .
  • Assays : Include positive controls (e.g., doxorubicin) and normalize viability assays to ATP content .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.